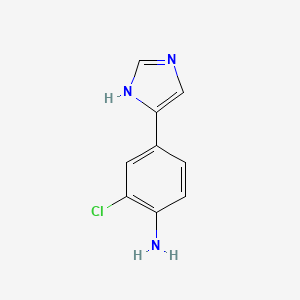
2-chloro-4-(1H-imidazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-(1H-imidazol-5-yl)aniline is a compound that features a chloro-substituted aniline ring fused with an imidazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both aniline and imidazole functionalities in the molecule allows it to participate in a wide range of chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1H-imidazol-5-yl)aniline typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the desired imidazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of magnetic nanoparticles as catalysts to enhance reaction efficiency and selectivity . The choice of solvents, temperature, and reaction time are critical factors that influence the overall yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(1H-imidazol-5-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-imidazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone-imidazole derivatives, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
2-chloro-4-(1H-imidazol-5-yl)aniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-4-(1H-imidazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole moiety can bind to metal ions and enzymes, inhibiting their activity. This compound may also interact with DNA and proteins, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(1H-imidazol-4-yl)aniline
- 2-chloro-3-(1H-imidazol-5-yl)aniline
- 2-chloro-4-(1H-imidazol-2-yl)aniline
Uniqueness
2-chloro-4-(1H-imidazol-5-yl)aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chloro and imidazole groups allows for distinct interactions with enzymes and other molecular targets, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
89250-38-4 |
|---|---|
Molecular Formula |
C9H8ClN3 |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-chloro-4-(1H-imidazol-5-yl)aniline |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H,11H2,(H,12,13) |
InChI Key |
FTCYWUBNMJRLNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CN2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



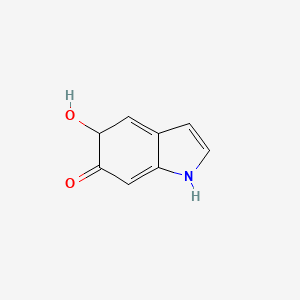

![2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)
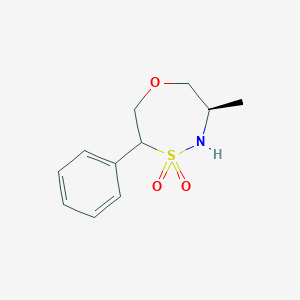
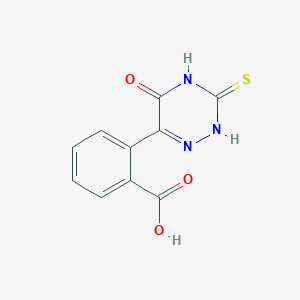
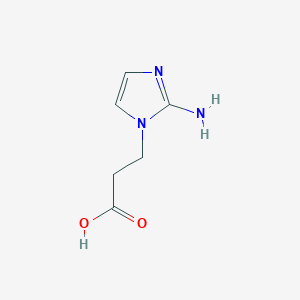
![2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12940044.png)
![Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12940045.png)



![Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12940056.png)
![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide](/img/structure/B12940068.png)
